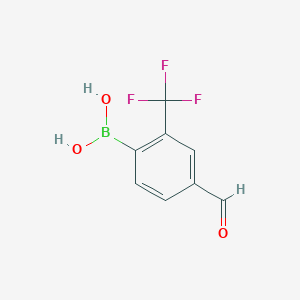

4-Formyl-2-(trifluoromethyl)phenylboronic acid

Descripción

Propiedades

IUPAC Name |

[4-formyl-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYYXFOYNKDPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C=O)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1777807-55-2 | |

| Record name | 4-Formyl-2-(trifluoromethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Routes to Formylphenylboronic Acids

The synthesis of formylphenylboronic acids, including substituted variants like 4-formyl-2-(trifluoromethyl)phenylboronic acid, typically starts from haloaromatic precursors. Two main organometallic approaches are commonly employed:

Grignard Reaction Route

The haloaromatic compound (e.g., brominated aromatic) is converted to the corresponding arylmagnesium bromide by reaction with magnesium in dry tetrahydrofuran (THF). This organomagnesium intermediate is then reacted with a trialkyl borate (such as tri-n-butyl borate) to form the boronic acid after hydrolysis.

This method is generally carried out at reflux temperature of THF (~66 °C), but the addition of trialkyl borate is preferably done at low temperatures (−40 °C to −50 °C) to improve product purity and yield.Lithium-Halogen Exchange Route

The haloaromatic is treated with butyllithium at very low temperatures (−78 °C) to form the aryllithium intermediate, which is then reacted with triisopropyl borate. This method often gives higher yields and purity but requires expensive reagents and very low temperatures, which are less practical for industrial scale.

Industrial Considerations:

The Grignard route is favored industrially due to cost and scalability, despite the challenge of achieving high purity at higher temperatures. The lithium route, while yielding purer products, is less economical due to the need for cryogenic conditions and costly reagents.

Specific Preparation and Purification Procedure for 4-Formylphenylboronic Acid Derivatives

A patented industrial process provides a detailed preparation and purification method applicable to 4-formylphenylboronic acid and its substituted derivatives such as this compound:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of organomagnesium intermediate | Reaction of bromoaromatic with magnesium in dry THF at reflux | Formation of arylmagnesium bromide |

| 2 | Addition of trialkyl borate | Dropwise addition of tri-n-butyl borate at −40 to −50 °C | Maintains product purity |

| 3 | Hydrolysis | Acidic hydrolysis with 1 M sulfuric acid at 5–10 °C | Converts boronate ester to boronic acid |

| 4 | Initial isolation | Extraction with methyl t-butyl ether (MTBE) and solvent removal | Crude boronic acid obtained |

| 5 | Purification by base treatment | Suspension in water, slow addition of 10% aqueous sodium hydroxide at ≤10 °C, maintaining pH ≤10.5 | Removes impurities |

| 6 | Extraction and re-precipitation | Extraction with toluene or MTBE, acidification with concentrated hydrochloric acid at 10 °C | Precipitates purified boronic acid |

| 7 | Drying | Drying at 50 °C under nitrogen stream | Yields high purity solid |

This method yields 4-formylphenylboronic acid with purity up to 99.6% (HPLC) and yields around 88–94% of theory. The process is adaptable to substituted derivatives, including those with fluorine or trifluoromethyl groups.

Influence of the Trifluoromethyl Substituent

The presence of the trifluoromethyl group at the 2-position significantly affects the acidity and reactivity of the compound. Electron-withdrawing substituents like trifluoromethyl increase the acidity of the boronic acid, which can influence both the synthetic steps and the purification process. This effect necessitates careful control of pH and temperature during purification to prevent side reactions such as formation of triarylboranes, borinic acids, or bisformylbiphenyls.

Summary Table of Key Preparation Parameters

| Parameter | Grignard Route | Lithium-Halogen Exchange Route | Industrial Purification |

|---|---|---|---|

| Starting Material | Bromoaromatic | Bromoaromatic | Crude boronic acid |

| Organometallic Intermediate | Arylmagnesium bromide | Aryllithium | N/A |

| Temperature for organometallic formation | Reflux THF (~66 °C) | −78 °C | Ambient to 10 °C |

| Temperature for borate addition | −40 to −50 °C | −78 °C | Ambient to 10 °C |

| Borate reagent | Tri-n-butyl borate | Triisopropyl borate | N/A |

| Purification | Base treatment, acid precipitation | N/A | Sodium hydroxide addition, acidification, extraction |

| Yield | Up to 94% | Up to 99% | 88–94% |

| Purity (HPLC) | 89–99.6% | >99% | 99.4–99.7% |

Análisis De Reacciones Químicas

Structural Characteristics and Isomerization

The compound exhibits a syn-anti conformation in its crystalline state, with the B(OH)₂ group twisted by ~100° relative to the phenyl ring (Figure 1) . This contrasts with its positional isomer, 5-trifluoromethyl-2-formylphenylboronic acid, which adopts a planar configuration . The lack of intramolecular hydrogen bonding in the 4-formyl variant results in intermolecular O–H···O interactions, influencing its solubility and reactivity .

Key Structural Features:

| Property | 4-Formyl-2-(Trifluoromethyl) Isomer | 5-Formyl-2-(Trifluoromethyl) Isomer |

|---|---|---|

| B(OH)₂ Torsion Angle | ~100° | Planar |

| Intramolecular H-bonding | Absent | Present (B–O–H···O–CHO) |

| Dominant Intermolecular Interaction | O–H···O (two types) | π-Stacking columns |

Acidity and Electronic Effects

The trifluoromethyl (CF₃) group exerts a strong inductive effect, lowering the pKa of the boronic acid group. The 4-formyl derivative has a pKa of ~5.67, comparable to other electron-deficient arylboronic acids . This enhanced acidity facilitates:

-

Diol Binding: Improved binding to cis-diols (e.g., carbohydrates) at physiological pH, forming stable spiroboronates .

-

Catalytic Activity: Potential use in dehydrative amidation reactions, similar to 2,4-bis(trifluoromethyl)phenylboronic acid, which accelerates coupling by preventing amine coordination to boron .

Comparative Acidity of Fluorinated Boronic Acids:

| Compound | pKa | Substituent Effects |

|---|---|---|

| 4-Formyl-2-(CF₃)phenylboronic acid | 5.67 | CF₃ (inductive), CHO (resonance) |

| 5-Fluoro-2-formylphenylboronic acid | 6.72 | F (inductive + resonance) |

| Phenylboronic acid | 8.83 | No electron-withdrawing groups |

Reactivity in Solution

-

Isomerization Equilibrium: In polar solvents like DMSO, the compound exists in equilibrium with its cyclic 3-hydroxybenzoxaborole form (Scheme 1) . This closed isomer is critical for antimicrobial activity, as it mimics the transition state of leucyl-tRNA synthetase (LeuRS) in microorganisms .

-

Antimicrobial Action: The cyclic form inhibits fungal (e.g., Candida albicans) and bacterial (Bacillus cereus) growth, with MIC values comparable to Tavaborole (AN2690) .

Comparative Reactivity Insights

Future Research Directions

-

Mechanistic Studies: Detailed kinetic analysis of isomerization in biological systems.

-

Catalysis Optimization: Exploration of asymmetric induction in coupling reactions.

-

Biological Screening: Expansion of antimicrobial tests to drug-resistant strains.

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

Synthesis of Bioactive Compounds

4-Formyl-2-(trifluoromethyl)phenylboronic acid serves as a versatile building block in the synthesis of bioactive molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex aryl compounds, which are often crucial in drug development. For instance, it can be used to synthesize derivatives that exhibit enhanced biological activity against certain pathogens .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, with studies showing its effectiveness against various bacterial strains and fungi. For example, derivatives of this compound have demonstrated significant activity against Escherichia coli and Candida albicans, suggesting potential applications in drug discovery and development for treating infections . The unique trifluoromethyl substitution may enhance its biological activity by affecting lipophilicity and interactions with biological membranes.

Anticancer Research

Antiproliferative Properties

Recent studies have explored the antiproliferative effects of phenylboronic acid derivatives, including this compound. These compounds have shown promise as potential anticancer agents, particularly through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines. For instance, compounds related to this structure have been evaluated for their ability to inhibit cancer cell growth, revealing a structure-activity relationship that highlights the importance of the formyl group in enhancing biological activity .

Chemical Reactivity and Functionalization

Reactivity in Organic Synthesis

The presence of both the formyl and trifluoromethyl groups significantly enhances the reactivity of this compound compared to its analogs. This compound can undergo various organic reactions, making it suitable for synthesizing functionalized aryl derivatives that are valuable in materials science and organic electronics .

Comparison with Related Compounds

To better understand the unique features of this compound, a comparison with similar compounds is useful:

| Compound Name | Unique Features |

|---|---|

| 2-Formyl-4-(trifluoromethyl)phenylboronic acid | Similar structure but different substitution pattern |

| 4-Trifluoromethylphenylboronic acid | Lacks the formyl group; focuses solely on boron reactivity |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Different position of the formyl group affecting reactivity |

This table illustrates how the unique combination of functional groups in this compound enhances its reactivity and potential applications compared to other phenylboronic acids.

Mecanismo De Acción

The mechanism of action of 4-Formyl-2-(trifluoromethyl)phenylboronic acid is largely dependent on its chemical reactivity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The trifluoromethyl group enhances the compound’s electron-withdrawing properties, increasing its acidity and reactivity in various chemical reactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s unique reactivity stems from the positions of its substituents: the formyl group at the para position and the -CF₃ group at the ortho position relative to the boronic acid (-B(OH)₂). This arrangement creates a strong electron-deficient aromatic system, which contrasts with analogs differing in substituent placement or type. Key comparisons include:

Reactivity in Cross-Coupling Reactions

The electron-deficient nature of this compound enhances its reactivity in palladium-catalyzed reactions. However, excessive electron withdrawal (e.g., bis-CF₃ groups) can hinder reactivity. For example:

- Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) achieve >70% yields in Suzuki couplings .

- Electron-deficient analogs like 3,5-bis(trifluoromethyl)phenylboronic acid show poor reactivity under standard conditions (<30% yield) .

- This compound strikes a balance, offering moderate to high yields in couplings due to its targeted electron withdrawal .

Solubility and Stability

- The compound’s pinacol ester derivative (CAS: 1422268-45-8) improves solubility in organic solvents, facilitating storage and handling .

- Compared to 4-Formylphenylboronic acid (CAS: 87199-17-5), the -CF₃ group enhances stability but may increase hydrophobicity .

Commercial Availability and Cost

Actividad Biológica

4-Formyl-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, properties, biological activity, and relevant case studies.

Molecular Formula : C8H6BF3O3

Molecular Weight : 217.94 g/mol

IUPAC Name : (2-formyl-4-(trifluoromethyl)phenyl)boronic acid

SMILES Notation : O=CC1=CC(C(F)(F)F)=CC=C1B(O)O

The compound features a phenyl ring substituted with both a formyl group (-CHO) and a trifluoromethyl group (-CF3), which significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Suzuki-Miyaura Cross-Coupling Reaction : This method is favored for its mild conditions and functional group tolerance.

- Direct Boronation : Involves the introduction of the boronic acid group to the aromatic system under controlled conditions.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi, making it a candidate for drug development.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of similar compounds:

- Moderate Antibacterial Activity : Compounds structurally related to this compound showed activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness .

- Antifungal Activity : The compound demonstrated moderate antifungal effects against Candida albicans and Aspergillus niger, with specific MIC values lower than those of established antifungal agents .

Case Studies

-

In Vitro Studies on Antimicrobial Activity :

- A study evaluated the efficacy of 5-Trifluoromethyl-2-formylphenylboronic acid (closely related to our compound) using agar diffusion methods. Results indicated significant inhibition zones against Candida albicans at higher concentrations (100 µg), suggesting a promising avenue for further research in antifungal treatments .

-

Mechanism of Action :

- Interaction studies suggest that this compound may bind effectively to enzymes or receptors involved in microbial resistance mechanisms. Techniques such as surface plasmon resonance have been employed to assess binding affinities, revealing potential pathways through which this compound exerts its effects .

Comparative Analysis with Related Compounds

The following table summarizes similar compounds and their unique features:

| Compound Name | Unique Features |

|---|---|

| 2-Formyl-4-(trifluoromethyl)phenylboronic acid | Similar structure but different substitution pattern |

| 4-Trifluoromethylphenylboronic acid | Lacks the formyl group, focusing solely on boron reactivity |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Different position of the formyl group affecting reactivity |

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 4-Formyl-2-(trifluoromethyl)phenylboronic acid?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation strategies. For trifluoromethyl-substituted analogs, halogenated precursors (e.g., bromo- or iodophenyl derivatives) are reacted with bis(pinacolato)diboron under palladium catalysis. The formyl group may be introduced via oxidation of a methyl substituent or through formylation reagents like dichloromethyl methyl ether. Purification often employs recrystallization or column chromatography to achieve >95% purity, as noted for structurally related boronic acids .

Q. How does the trifluoromethyl group influence the reactivity of phenylboronic acids in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the Lewis acidity of the boronic acid, increasing its reactivity in Suzuki-Miyaura couplings. This effect stabilizes the transition state during transmetallation, improving yields in aryl-aryl bond formation. Comparative studies on trifluoromethyl-substituted analogs highlight accelerated reaction kinetics compared to non-fluorinated derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and purity. The ¹¹B NMR spectrum (typically δ ~30 ppm) verifies boronic acid integrity.

- IR Spectroscopy : Identifies the formyl C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1340 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₇BF₃O₃: calc. 235.0452).

These methods align with protocols for analogous formylphenylboronic acids .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. If inhaled, move to fresh air and seek medical attention. Boronic acids may hydrolyze to boric acid, requiring proper waste disposal. Refer to safety data sheets for related 4-formylphenylboronic acids for emergency guidelines .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT/B3LYP) calculates frontier molecular orbitals (HOMO-LUMO), charge distribution, and vibrational modes. For 4-formylphenylboronic acids, DFT reveals intramolecular hydrogen bonding between the formyl oxygen and boronic acid group, stabilizing the planar conformation. Such analyses guide predictions of reactivity in catalytic systems .

Q. What is the impact of substituent positions on tautomeric equilibria in formylphenylboronic acids?

- Methodological Answer : The ortho-trifluoromethyl group induces steric and electronic effects, favoring the keto-enol tautomer. Studies on fluoro-substituted analogs show that electron-withdrawing groups (e.g., CF₃) stabilize the enolic form, detectable via ¹H NMR (δ ~10–12 ppm for enolic OH) and UV-Vis spectroscopy .

Q. How is the acidity of trifluoromethyl-substituted phenylboronic acids measured experimentally?

- Methodological Answer : Potentiometric titration in aqueous-organic solvents (e.g., DMSO/water) determines pKa. Trifluoromethyl groups lower pKa by 1–2 units compared to unsubstituted analogs due to inductive effects. For example, 3-(trifluoromethyl)phenylboronic acid has a pKa of ~8.2 vs. ~8.9 for phenylboronic acid .

Q. Can molecular docking predict interactions of this compound with biological targets?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) model interactions with serine proteases or carbohydrate-binding proteins. The formyl group may act as a hydrogen-bond acceptor, while the trifluoromethyl group enhances hydrophobic binding. Such studies inform drug design, leveraging boronic acids’ affinity for enzymatic active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.